methanone CAS No. 77832-70-3](/img/structure/B14440711.png)
[1-Chloro-2-(4-chlorophenyl)indolizin-3-yl](4-hydroxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(4-chlorophenyl)indolizin-3-ylmethanone: is a complex organic compound that belongs to the class of indolizine derivatives. Indolizine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure with a chloro-substituted indolizine core and a hydroxyphenyl methanone group, making it an interesting subject for chemical and pharmacological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indolizine derivatives, including 1-Chloro-2-(4-chlorophenyl)indolizin-3-ylmethanone, typically involves multi-step reactions. One common method is the Scholtz reaction , which involves the cyclization of pyridine derivatives . Another approach is the Chichibabin reaction , which uses pyrrole derivatives as starting materials . These reactions often require specific catalysts and controlled conditions to achieve the desired substitution patterns.
Industrial Production Methods: Industrial production of such compounds may involve transition metal-catalyzed reactions and oxidative coupling techniques to enhance yield and selectivity . These methods are optimized for large-scale synthesis, ensuring the efficient production of high-purity compounds.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions are common, utilizing reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), amines, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology: Biologically, indolizine derivatives have shown potential in various applications, including antiviral, anti-inflammatory, and anticancer activities . The compound’s ability to interact with multiple biological targets makes it a valuable tool in drug discovery and development.
Medicine: In medicine, 1-Chloro-2-(4-chlorophenyl)indolizin-3-ylmethanone is studied for its potential therapeutic effects. Its unique structure allows it to bind with high affinity to specific receptors, making it a candidate for developing new drugs .
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(4-chlorophenyl)indolizin-3-ylmethanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Indole derivatives: Known for their broad-spectrum biological activities, including antiviral and anticancer properties.
Indolizine derivatives: Similar to the compound , these derivatives have shown potential in medicinal chemistry and drug development.
Uniqueness: What sets 1-Chloro-2-(4-chlorophenyl)indolizin-3-ylmethanone apart is its unique combination of a chloro-substituted indolizine core and a hydroxyphenyl methanone group. This structure provides distinct reactivity and binding properties, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
77832-70-3 |
|---|---|
Fórmula molecular |
C21H13Cl2NO2 |
Peso molecular |
382.2 g/mol |
Nombre IUPAC |
[1-chloro-2-(4-chlorophenyl)indolizin-3-yl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C21H13Cl2NO2/c22-15-8-4-13(5-9-15)18-19(23)17-3-1-2-12-24(17)20(18)21(26)14-6-10-16(25)11-7-14/h1-12,25H |
Clave InChI |
HROHKBHPNGSDDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)O)C4=CC=C(C=C4)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


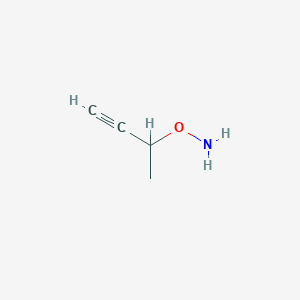
![(5R,5aR,8aR,9R)-5-hydroxy-5-methyl-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B14440638.png)
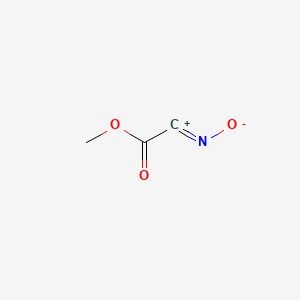
![5-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}-5-oxopentanoic acid](/img/structure/B14440644.png)
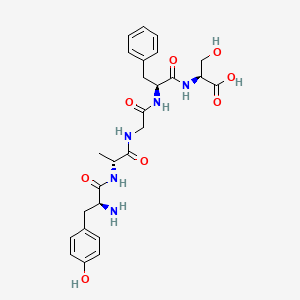
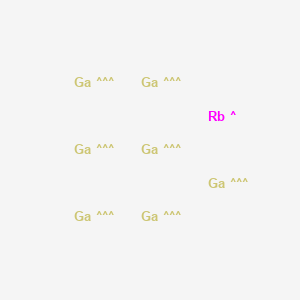


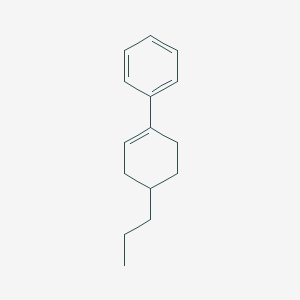
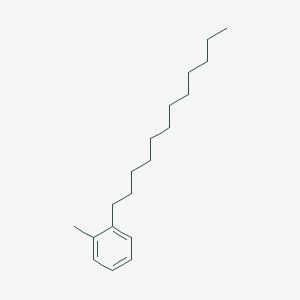
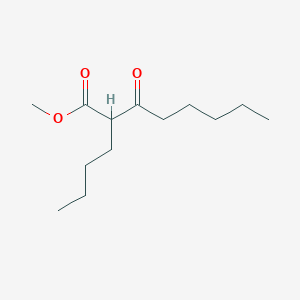
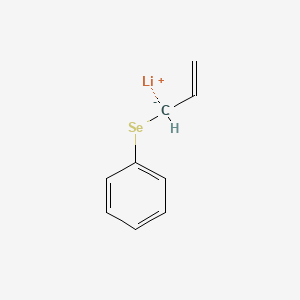
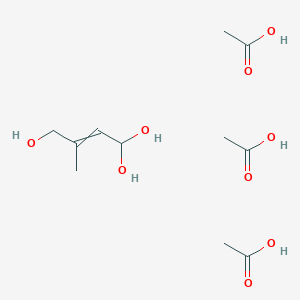
![2,4-diphenyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14440690.png)
